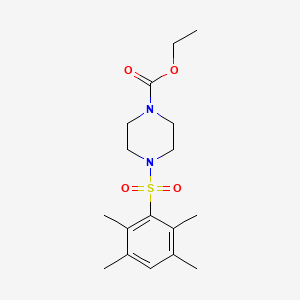
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate, also known as TMPSPC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate involves the inhibition of the target enzyme through binding to its active site. This results in the prevention of the enzyme from catalyzing its substrate, leading to a decrease in its activity. The specific interactions between Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate and the enzyme can be studied through molecular docking and other computational techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate are dependent on the target enzyme that it inhibits. For instance, the inhibition of MAO can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can alleviate symptoms of depression. On the other hand, the inhibition of AChE can result in an increase in the levels of acetylcholine, which can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate in lab experiments is its high potency and selectivity towards its target enzymes. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one of the limitations of using Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate is its relatively high cost compared to other enzyme inhibitors.
Future Directions
There are several future directions for the research and development of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate. One potential direction is the optimization of its chemical structure to improve its potency and selectivity towards its target enzymes. Another direction is the evaluation of its efficacy in animal models of neurological disorders. Additionally, the use of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate in combination with other drugs or therapies can be explored to enhance its therapeutic effects.
Synthesis Methods
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with piperazine-1-carboxylic acid ethyl ester. This reaction produces a white solid which can be purified through recrystallization. The purity and yield of the synthesized Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate has been used in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). This makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and depression.
properties
IUPAC Name |
ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-23-17(20)18-7-9-19(10-8-18)24(21,22)16-14(4)12(2)11-13(3)15(16)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROWDVJYGOUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

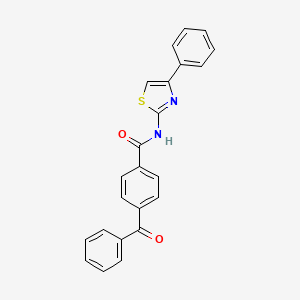
![3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2684245.png)
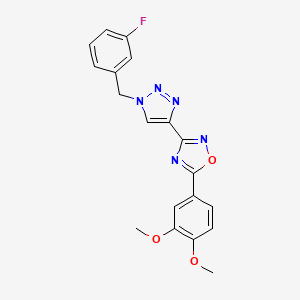

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2684251.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)


![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)

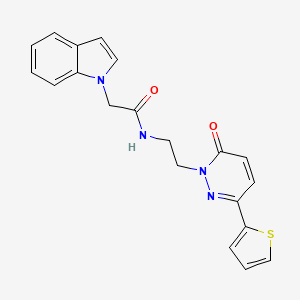
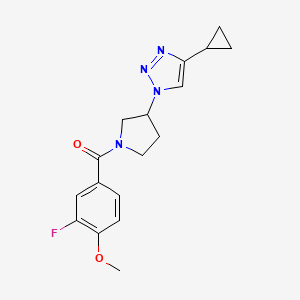

![N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2684264.png)